molecular formula C19H11ClF3IN2O2 B2701551 N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide CAS No. 343373-53-5

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide

Cat. No.: B2701551
CAS No.: 343373-53-5
M. Wt: 518.66
InChI Key: BOLUMMSTWIBQKD-UHFFFAOYSA-N
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Description

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide, also known as IACS-9571, is a highly potent and selective chemical probe for the transcriptional regulator TRIM24 (Tripartite Motif Containing 24). This compound was developed through structure-based design to selectively target the bromodomain of TRIM24, demonstrating nanomolar cellular potency and exceptional selectivity over other bromodomain-containing proteins, including the closely related TRIM33. Source The primary research application of this compound is the investigation of TRIM24's oncogenic functions. TRIM24 functions as a reader of histone modifications, and its overexpression is linked to poor prognosis in cancers such as acute myeloid leukemia (AML) and solid tumors. Source By inhibiting TRIM24's bromodomain, IACS-9571 disrupts its interaction with chromatin, leading to the downregulation of pro-proliferative genes and the induction of cellular differentiation and apoptosis in cancer models. Its research value lies in its utility as a precise tool for validating TRIM24 as a therapeutic target, elucidating its role in epigenetic signaling pathways, and exploring its potential in combination therapies. Source This makes it an indispensable compound for researchers in the fields of chemical biology, oncology, and epigenetics.

Properties

IUPAC Name

N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF3IN2O2/c20-16-9-12(19(21,22)23)10-25-18(16)28-15-7-5-14(6-8-15)26-17(27)11-1-3-13(24)4-2-11/h1-10H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLUMMSTWIBQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide typically involves multiple steps, including halogenation, coupling reactions, and amide formation. One common synthetic route involves the following steps:

    Halogenation: Introduction of the iodine atom into the benzene ring.

    Coupling Reaction: Coupling of the iodinated benzene with the pyridinyl ring containing the trifluoromethyl group.

    Amide Formation: Formation of the carboxamide linkage between the coupled product and the amine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 4-iodobenzamide moiety undergoes NAS due to the electron-withdrawing nature of the amide group, which activates the aromatic ring toward nucleophilic displacement. Key reactions include:

Reaction TypeConditionsProductsYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C4-Aryl/heteroaryl benzamide derivatives70-85%
Ullmann CouplingCuI, 1,10-phenanthroline, DMSO, 120°CBiaryl derivatives with substituted amines or thiols60-75%
Halogen ExchangeKI, CuI, DMF, 100°C4-Bromo/chloro benzamide analogs (iodide as leaving group)90%

Mechanistic Insight : The iodine atom’s polarizability and moderate leaving-group ability facilitate cross-couplings, while the pyridinyloxy group stabilizes transition states via resonance .

Pyridine Ring Functionalization

The 3-chloro-5-(trifluoromethyl)pyridine subunit participates in regioselective reactions:

Reaction TypeConditionsProductsYieldReference
SNAr at C3-ClKOtBu, DMSO, 25°CReplacement of Cl with alkoxy/amine groups50-65%
Trifluoromethyl StabilityH₂O/EtOH, 100°CRetains CF₃ under hydrolytic conditions>95%
Radical BrominationNBS, AIBN, CCl₄, refluxBromination at pyridine C4 position40%

Key Note : The CF₃ group enhances ring electron deficiency, directing substitutions to the chloro position .

Amide Bond Reactivity

The central benzamide bond exhibits moderate hydrolysis susceptibility:

Reaction TypeConditionsProductsYieldReference
Acidic Hydrolysis6M HCl, reflux, 24h4-Iodobenzoic acid + 4-{[3-Cl-5-CF₃-pyridin-2-yl]oxy}aniline88%
Basic Hydrolysis2M NaOH, EtOH/H₂O, 70°C, 12hSame as above92%
Reduction (LiAlH₄)THF, 0°C to refluxCorresponding amine derivative (rare; requires anhydrous conditions)30%

Stability : The amide resists enzymatic cleavage in biological assays, making it suitable for pharmacophore retention .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aniline-derived phenyl group undergoes directed EAS:

Reaction TypeConditionsProductsYieldReference
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-4-iodobenzamide derivative75%
SulfonationClSO₃H, CH₂Cl₂, 25°C3-Sulfo-4-iodobenzamide (requires careful quenching)60%

Regioselectivity : Substitution occurs para to the amide group due to steric and electronic effects .

Coordination Chemistry

The iodine atom participates in halogen-bonded complexes:

Reaction TypeConditionsProductsApplicationReference
XB Donor Complexation1,4-Diazabicyclo[2.2.2]octane (DABCO), CHCl₃Stable cocrystals for materials scienceSemiconductor doping

Photochemical Reactions

Under UV light, the compound undergoes homolytic cleavage:

Reaction TypeConditionsProductsYieldReference
C-I Bond CleavageUV (254 nm), MeCN, 12h4-Benzoyl radical intermediates (trapped with TEMPO)Quant.

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide is primarily studied for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research has indicated that benzamide derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit specific kinases involved in cancer progression, such as RET kinase. A series of 4-chloro-benzamides were synthesized and evaluated for their ability to inhibit RET kinase, demonstrating moderate to high potency in cellular assays. These findings suggest that this compound could be further explored as a lead compound in cancer therapy .

Neuropharmacology

Another area of interest is the compound's potential neuropharmacological effects. Compounds with similar structures have been studied for their activity on various receptors in the central nervous system, including histamine and sigma receptors. Research indicates that modifications to the benzamide structure can enhance analgesic properties, suggesting that this compound may also exhibit similar effects .

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the iodo and chloro substituents on the aromatic rings. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound .

Pharmacological Studies

Pharmacological evaluations have shown that benzamide derivatives can possess antifungal activities and other therapeutic potentials. For example, biotransformed benzamides have been explored as antifungal agents, indicating a broader application spectrum for compounds like this compound .

Data Table: Summary of Applications

Application AreaDescriptionExample Studies
Anticancer ActivityInhibition of RET kinase; potential lead compound for cancer therapyStudies on 4-chloro-benzamides showing moderate to high potency
NeuropharmacologyInteraction with central nervous system receptors; potential analgesicsResearch on histamine and sigma receptor activity
Antifungal ActivityExplored as antifungal agents through biotransformationStudies demonstrating antifungal properties of benzamide derivatives

Mechanism of Action

The mechanism of action of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridinyl ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine and Benzamide Moieties

Table 1: Key Structural and Physical Properties of Analogs
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity/Use References
Target Compound C₁₉H₁₁ClF₃IN₂O₂ 518.66 4-Iodobenzamide, Cl, CF₃ Not reported Not explicitly stated
N-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)acetamide C₁₄H₁₀ClF₃N₂O₂ 330.69 Acetamide (replaces iodobenzamide) Not reported Not explicitly stated
3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7e) C₂₂H₁₂ClF₆N₂O₃ 522.79 Nitro, trifluoromethoxy benzyl 122.1–124.8 Agrochemical candidate
Haloxyfop C₁₅H₁₁ClF₃NO₄ 361.70 Phenoxypropanoic acid (herbicide backbone) Not reported Herbicide (ACCase inhibitor)
Fluazuron (acaricide) C₂₀H₁₀Cl₂F₅N₃O₃ 522.11 Dichlorophenyl, carbamoyl Not reported Acaricide (chitin synthesis inhibition)

Key Comparative Insights

Role of Halogen Substituents
  • Iodine vs. Smaller Halogens : The 4-iodobenzamide group in the target compound contrasts with acetamide (C=O-NH₂) in its analog . Iodine’s larger atomic radius may enhance hydrophobic interactions or alter pharmacokinetics compared to smaller substituents.
  • Chlorine and CF₃ : The 3-chloro-5-CF₃ pyridine motif is conserved in multiple agrochemicals (e.g., haloxyfop , fluazuron ), suggesting its role in target binding or metabolic stability.
Physicochemical Properties
  • Melting Points : Analogs with nitro (7e: 122–125°C) or trifluoromethoxy groups (7f: 73–75°C) show significant variability, likely due to crystallinity differences. The target compound’s melting point is unreported, but its iodine atom may increase molecular packing efficiency.
  • Agrochemicals like fluazuron (522.11 g/mol) suggest high molecular weight is tolerable for certain applications.

Biological Activity

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide is a compound of interest in pharmaceutical research due to its potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H12ClF3N2O2
  • Molecular Weight : 394.79 g/mol
  • CAS Number : 338775-51-2

The compound exhibits biological activity primarily through its interaction with specific biological targets. It has been noted to act as an inhibitor of certain enzymes involved in cancer cell proliferation and survival pathways. The presence of the trifluoromethyl group enhances its lipophilicity, which may improve cell membrane permeability, allowing better interaction with intracellular targets.

Anticancer Properties

Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from studies on its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
HL-605.2Induction of apoptosis via caspase activation
U-9377.8Inhibition of NF-kB signaling pathway
MCF76.5Cell cycle arrest at G1 phase

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower IC50 values suggest higher potency.

Enzyme Inhibition

The compound has shown promise as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis, which is beneficial in cancer therapy where altered metabolism is a hallmark.

Case Studies

  • In vitro Studies :
    • A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of the compound on HL-60 and U-937 cell lines using MTT assays. Results indicated that the compound significantly inhibited cell viability, with apoptosis confirmed through flow cytometry analysis .
  • In vivo Studies :
    • An animal model study assessed the efficacy of this compound in xenograft models of human breast cancer. Tumor growth was significantly reduced compared to controls, suggesting potential for therapeutic application .

Safety and Toxicology

Preliminary toxicological assessments indicate that while the compound exhibits potent biological activity, it also presents certain safety concerns. In vitro cytotoxicity assays on non-cancerous cell lines revealed moderate toxicity at higher concentrations, necessitating further investigation into its therapeutic index.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide, and what are the critical optimization steps?

  • Methodology : The synthesis typically involves multi-step reactions starting with halogenation of pyridine derivatives (e.g., chlorination at the 3-position and trifluoromethylation at the 5-position). Key steps include:

  • Pyridine Functionalization : Chlorination and trifluoromethylation under anhydrous conditions using reagents like POCl₃ and CF₃Cu ( ).
  • Ether Linkage Formation : Coupling the pyridine intermediate with 4-aminophenol via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Benzamide Formation : Reacting the intermediate with 4-iodobenzoyl chloride in the presence of a coupling agent (e.g., HATU or DCC) .
    • Optimization : Reaction yields depend on temperature control (60–80°C for SNAr) and stoichiometric ratios (e.g., excess trifluoromethylating agent to avoid byproducts) .

Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridine protons at δ 8.5–9.0 ppm; iodobenzamide aromatic protons at δ 7.5–8.0 ppm) .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., pyridine-phenyl dihedral ~4–12°) and hydrogen-bonding networks ( ).
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 557.92 for C₂₀H₁₂ClF₃IN₂O₂) .

Advanced Research Questions

Q. What strategies are used to investigate the compound’s mechanism of action against bacterial targets, and how do structural features influence target selectivity?

  • Mechanistic Insights :

  • Enzyme Inhibition : Similar compounds (e.g., ML267) inhibit bacterial phosphopantetheinyl transferases (PPTases), disrupting secondary metabolism . Competitive binding assays (IC₅₀ values) and crystallographic studies identify interactions with the PPTase active site (e.g., halogen-π interactions with Trp residues) .
  • Structure-Activity Relationship (SAR) : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the iodine atom in benzamide improves binding affinity via van der Waals interactions .

Q. How can researchers address contradictions in bioactivity data across different bacterial strains or assay conditions?

  • Resolution Strategies :

  • Assay Standardization : Use isogenic bacterial strains (e.g., E. coli BW25113 vs. P. aeruginosa PAO1) to control for efflux pump activity .
  • Metabolic Profiling : Compare compound uptake via LC-MS in susceptible vs. resistant strains to identify permeability differences .
  • Enzyme Isoform Analysis : Test inhibition against PPTase isoforms (e.g., AcpS vs. Sfp) to clarify target specificity .

Key Notes

  • Contraindications : Avoid commercial sources (e.g., BenchChem) due to reliability concerns; prioritize peer-reviewed journals and patents .
  • Handling : Store at –20°C under inert gas (Ar) due to iodine’s light sensitivity .

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